
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a pyrrolidine ring attached to the central carbon atom. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-bromopropanoic acid.
Nucleophilic Substitution: The bromine atom in the precursor is replaced by a pyrrolidine group through a nucleophilic substitution reaction. This step is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: The use of catalysts can enhance the efficiency of the nucleophilic substitution reaction, making the process more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and pyrrolidine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxo Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through various substitution reactions.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Proline: Another amino acid with a pyrrolidine ring, but differs in its overall structure and properties.
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-dione: Another related compound with distinct structural features.
Uniqueness
(S)-2-Amino-3-(pyrrolidin-1-yl)propanoic acid is unique due to its specific combination of an amino acid backbone with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-9-3-1-2-4-9/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 |
Clave InChI |
RVCJHIIAIHAVIP-LURJTMIESA-N |
SMILES isomérico |
C1CCN(C1)C[C@@H](C(=O)O)N |
SMILES canónico |
C1CCN(C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
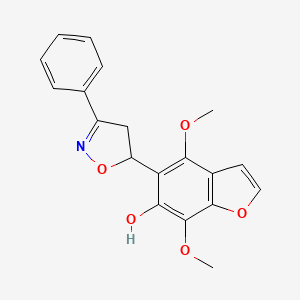
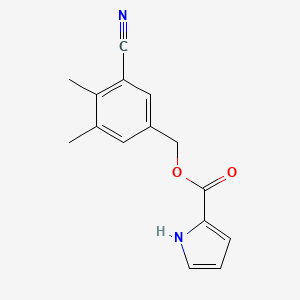

![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
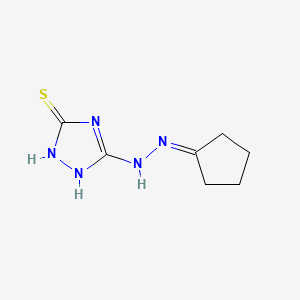
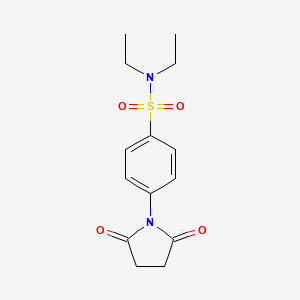
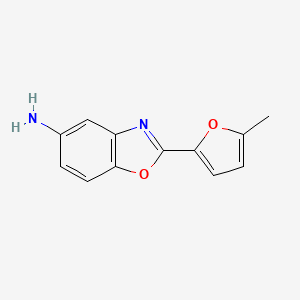
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
